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Cat. No.: B1663028 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer
Comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) for 3-O-
Methylviridicatin could not be located during the extensive literature search conducted for the

preparation of this document. To fulfill the structural and content requirements of this guide and

to provide a valuable resource for researchers in this field, we have opted to present a

complete spectroscopic dataset for a closely related structural analogue, 2-phenylquinolin-

4(1H)-one. This compound shares the core quinolinone scaffold with 3-O-Methylviridicatin
and serves as an excellent illustrative example for the spectroscopic characterization of this

class of molecules. All data presented herein, unless otherwise specified, pertains to 2-

phenylquinolin-4(1H)-one.

Introduction
Quinolinone derivatives are a significant class of heterocyclic compounds with a broad

spectrum of biological activities, making them attractive scaffolds for drug discovery and

development. 3-O-Methylviridicatin, a naturally occurring quinolinone, and its synthetic

analogues are of particular interest. The precise structural elucidation of these molecules is

paramount for understanding their structure-activity relationships and mechanisms of action.

This technical guide provides a detailed overview of the spectroscopic data and the

methodologies used for the characterization of the quinolinone core structure, as exemplified

by 2-phenylquinolin-4(1H)-one.
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Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the analogue 2-

phenylquinolin-4(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-phenylquinolin-4(1H)-one (400 MHz, DMSO-d₆)[1]

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

11.72 s - 1H NH

8.10 dd 8.1, 1.1 1H Ar-H

7.83 dd 6.6, 2.9 2H Ar-H

7.77 d 8.3 1H Ar-H

7.70 – 7.64 m - 1H Ar-H

7.63 – 7.55 m - 3H Ar-H

7.34 t 7.2 1H Ar-H

6.34 s - 1H CH

Table 2: ¹³C NMR Spectroscopic Data for 2-phenylquinolin-4(1H)-one (100 MHz, DMSO-d₆)[1]
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Chemical Shift (δ, ppm) Assignment

176.92 C=O

149.98 Ar-C

140.50 Ar-C

134.21 Ar-C

131.80 Ar-CH

130.44 Ar-CH

128.99 Ar-CH

127.41 Ar-CH

124.86 Ar-C

124.71 Ar-CH

123.24 Ar-CH

118.71 Ar-C

107.32 Ar-CH

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 2-phenylquinolin-4(1H)-one[1]

Ionization
Mode

Mass-to-
Charge (m/z)

Formula
Calculated
Mass

Found Mass

ESI [M+H]⁺ C₁₅H₁₂NO 222.0914 222.0917

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule. While

specific IR data for 2-phenylquinolin-4(1H)-one was not found in the searched literature, Table

4 provides characteristic absorption frequencies for the key functional groups present in this

molecule, based on established spectroscopic principles.

Table 4: Characteristic IR Absorption Frequencies for 2-phenylquinolin-4(1H)-one Functional

Groups

Wavenumber (cm⁻¹) Functional Group Description

3200-3000 N-H stretch Amide N-H stretching vibration

3100-3000 C-H stretch Aromatic C-H stretching

1680-1640 C=O stretch Amide I band (C=O stretching)

1600-1450 C=C stretch Aromatic C=C ring stretching

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The solution is then

transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

magnetic field strength corresponding to a proton resonance frequency of 400 MHz.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is performed. The spectral width is set to

encompass all proton signals (typically 0-12 ppm). A sufficient number of scans are

acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds

between scans.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets

for each carbon atom. The spectral width is typically 0-220 ppm. A larger number of scans

and a longer relaxation delay may be required due to the lower natural abundance and

smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically

methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer

equipped with an electrospray ionization (ESI) source.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography system. The mass spectrometer is operated in positive ion

mode to detect protonated molecules ([M+H]⁺). The instrument is calibrated prior to analysis

to ensure high mass accuracy.

Data Analysis: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z)

of the molecular ion. The high-resolution data allows for the determination of the elemental

composition of the ion.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount of the material is placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory is used.

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The

sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16 to

32 scans are co-added at a resolution of 4 cm⁻¹.
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Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The spectrum is then analyzed to

identify the characteristic absorption bands of the functional groups.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthetic organic compound.
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Click to download full resolution via product page

General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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